Sovesudil
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Overview
Description
Sovesudil, also known as PHP-201, is a novel class of molecules called Rho kinase (ROCK) inhibitors . It is used for the treatment of normal-tension glaucoma .
Molecular Structure Analysis
The chemical formula of this compound is C23H22FN3O3 . The exact mass is 407.16 and the molecular weight is 407.445 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 407.44 . It is soluble in DMSO up to 100 mg/mL .Scientific Research Applications
- Enhancement of Corneal Endothelial Cells Regeneration : Sovesudil has been found to enhance the proliferation, adhesion, and migration of human corneal endothelial cells (hCEnCs). This is significant because hCEnCs play a crucial role in maintaining corneal transparency and the loss or dysfunction of these cells is a leading cause of blindness due to corneal failure. This compound, along with other ROCK inhibitors, has shown potential in regenerating hCEnCs, which is a promising avenue for treating corneal endothelial diseases and may reduce the need for corneal transplantation (Kim, Shin, & Lee, 2022).
Mechanism of Action
Sovesudil works by inhibiting Rho kinase (ROCK). This action relaxes the trabecular meshwork and subsequently increases aqueous humor outflow. The increase in aqueous humor outflow lowers intraocular pressure (IOP), which is essential for treatments of Primary Open Angle Glaucoma (POAG) as well as normal tension glaucoma (NTG) .
Safety and Hazards
Sovesudil is not classified as a hazardous substance or mixture . The most frequent ocular adverse event among this compound-treated patients was conjunctival hyperaemia . In case of exposure, it is recommended to rinse skin thoroughly with large amounts of water, flush eyes immediately with large amounts of water, and seek medical attention .
properties
IUPAC Name |
propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWBYIFLWUCWKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1333400-14-8 |
Source
|
Record name | Sovesudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333400148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOVESUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23O3R93BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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